Introduction: The Strategic Value of Isotopically Labeled Tyrosine in Peptide Science
Introduction: The Strategic Value of Isotopically Labeled Tyrosine in Peptide Science
An In-depth Technical Guide to the Application of Fmoc-[¹⁵N]Tyr-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide research and pharmaceutical development, the ability to precisely track, quantify, and structurally characterize peptides is paramount. Fmoc-[¹⁵N]Tyr-OH emerges as a critical reagent in this context, offering a strategic trifecta of chemical functionalities. The Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile α-amino protecting group, the cornerstone of the most prevalent strategy for Solid-Phase Peptide Synthesis (SPPS).[1][2] The tyrosine residue itself is a frequent participant in critical biological interactions, including phosphorylation-dependent signaling pathways. The incorporation of a stable, NMR-active ¹⁵N isotope provides a non-invasive spectroscopic handle, enabling detailed investigation into peptide structure, dynamics, and interactions without altering the molecule's fundamental physicochemical properties.[3][4]
This guide provides a comprehensive overview of the chemical properties of Fmoc-[¹⁵N]Tyr-OH, practical insights for its application in SPPS, and the underlying chemical principles that govern its successful incorporation into synthetic peptides.
Part 1: Core Physicochemical Properties of Fmoc-[¹⁵N]Tyr-OH
A thorough understanding of the starting material is the foundation of any successful synthesis. While Fmoc-[¹⁵N]Tyr-OH is chemically reactive in the same manner as its unlabeled counterpart, the ¹⁵N isotope imparts a crucial mass shift for analytical applications.
Molecular Structure and Identity:
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxyphenyl)propanoic-¹⁵N acid
-
Molecular Formula: C₂₄H₂₁¹⁵NO₅
-
Key Feature: The nitrogen atom of the α-amino group is the stable isotope ¹⁵N.
It is critical to note that for practical application in Fmoc-SPPS, the hydroxyl group of the tyrosine side chain must be protected to prevent unwanted side reactions during peptide chain elongation. The most common protecting group is the acid-labile tert-butyl (tBu) ether. Therefore, the reagent used in synthesis is typically Fmoc-[¹⁵N]Tyr(tBu)-OH . This guide will proceed with the understanding that the side-chain protected derivative is being used.
Quantitative Data Summary:
The following table summarizes the key physical and chemical properties of the isotopically labeled, side-chain protected tyrosine derivative used in synthesis.
| Property | Value | Significance in Peptide Synthesis | Source(s) |
| Molecular Weight | 460.5 g/mol (for Fmoc-[¹⁵N]Tyr(tBu)-OH) | Accurate calculation is essential for reagent stoichiometry during the coupling reaction. The +1 Da shift from ¹⁴N confirms isotopic incorporation. | [5] |
| Appearance | White to off-white crystalline powder | Visual inspection provides a first-pass quality check. | [6][7] |
| Isotopic Enrichment | Typically ≥98 atom % ¹⁵N | High enrichment is crucial for generating clean, unambiguous signals in mass spectrometry and NMR studies. | |
| Chemical Purity | Typically ≥97-99% (HPLC) | High purity minimizes the introduction of deletion or modification sequences. Impurities like free amine or acetate can cause synthesis failure or chain termination.[8][9] | [6] |
| Solubility | Soluble in DMF, NMP; slightly soluble in DCM/DMF mixtures. Insoluble in water. | The choice of solvent for the coupling reaction is dictated by the solubility of the activated amino acid. DMF is the most common and effective solvent.[6][10][11][12] | [6][10][12] |
| Melting Point | ~150 °C (decomposes) | A general indicator of purity. | [6] |
| Storage Conditions | 2-8°C, desiccated | Protects against degradation, particularly autocatalytic Fmoc cleavage which can be promoted by trace amounts of free amine.[8][13] | [13] |
Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-[¹⁵N]Tyr(tBu)-OH into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS. This process is defined by two key chemical transformations: the deprotection of the N-terminal Fmoc group and the coupling of the next amino acid.[5][14]
The Fmoc-SPPS Cycle: A Mechanistic Overview
The entire synthesis is built upon a solid support (resin), which allows for the easy removal of excess reagents and byproducts through simple filtration and washing.[5]
Caption: Workflow for incorporating a single Fmoc-[¹⁵N]Tyr(tBu)-OH residue.
Experimental Protocol: A Self-Validating System
This protocol details a standard procedure for the manual incorporation of Fmoc-[¹⁵N]Tyr(tBu)-OH. Each step includes justifications that underpin its trustworthiness and efficacy.
Materials:
-
Peptide-resin with a free N-terminal amine from the previous cycle.
-
Fmoc-[¹⁵N]Tyr(tBu)-OH.
-
Coupling/Activation Reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: High-purity, amine-free DMF (N,N-Dimethylformamide).[14]
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Washing Solvents: DMF, DCM (Dichloromethane).
Step 1: N-terminal Fmoc Deprotection
-
Procedure:
-
Swell the peptide-resin in DMF for 15-30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of 20% piperidine/DMF and agitate for 7-10 minutes.[14]
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Expertise & Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[15][16] A two-step deprotection is often employed to ensure completeness, as incomplete deprotection will result in a deletion sequence ([n-1] peptide), a major and often difficult-to-remove impurity. Piperidine, a secondary amine, is the base of choice because it efficiently removes the Fmoc group and also acts as a scavenger for the resulting dibenzofulvene intermediate, preventing it from re-attaching to the newly liberated N-terminal amine.[1][17] Thorough washing is critical; residual piperidine will neutralize the incoming activated amino acid, preventing the coupling reaction.
Step 2: Activation and Coupling of Fmoc-[¹⁵N]Tyr(tBu)-OH
-
Procedure:
-
In a separate vessel, dissolve Fmoc-[¹⁵N]Tyr(tBu)-OH (3-4 equivalents relative to resin loading) and HCTU (0.95 equivalents relative to the amino acid) in a minimal amount of DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the solution.
-
Allow the activation to proceed for 2-5 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected and washed resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature.
-
-
Expertise & Causality: The formation of a peptide bond is not spontaneous and requires the carboxyl group of the incoming amino acid to be activated.[5] HCTU is a highly efficient aminium-based coupling reagent that rapidly converts the carboxylic acid into a highly reactive acyl-uronium intermediate. This intermediate is susceptible to nucleophilic attack by the free N-terminal amine on the peptide-resin.[5][14] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and facilitate the activation.[5] Using a slight excess of the amino acid and coupling reagent drives the reaction to completion, ensuring a high yield for the step. Longer coupling times may be necessary for sterically hindered residues or as the peptide chain grows.[14]
Caption: Simplified mechanism of amino acid activation and coupling.
Step 3: Post-Coupling Wash and Monitoring
-
Procedure:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) and a final DMF wash (1-2 times).
-
(Optional but Recommended) Perform a qualitative test (e.g., Kaiser test or TNBS test) on a small sample of beads to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Trustworthiness: A positive Kaiser test (blue beads) indicates incomplete coupling. If the test is positive, the coupling step should be repeated (a "double coupling") before proceeding to the next deprotection. This self-validating check at each step prevents the accumulation of deletion impurities and ensures the integrity of the final product.
Part 3: Special Considerations for ¹⁵N-Labeled Tyrosine
-
Side Chain Protection: As mentioned, the use of a tBu protecting group for the tyrosine hydroxyl is standard practice. This group is stable to the basic conditions of Fmoc deprotection (piperidine) but is readily cleaved by strong acid (e.g., Trifluoroacetic acid, TFA) during the final cleavage from the resin.[1] This orthogonality is a fundamental principle of the Fmoc/tBu strategy.
-
Chemical Reactivity: The ¹⁵N isotope does not alter the chemical reactivity of the amine group. Standard coupling and deprotection protocols for unlabeled Fmoc-Tyr(tBu)-OH are directly applicable.[3] The primary difference lies in the +1 mass unit, which must be accounted for in mass spectrometry analysis.
-
Downstream Applications: The purpose of using Fmoc-[¹⁵N]Tyr-OH is for downstream analysis. The ¹⁵N nucleus allows for a variety of advanced NMR experiments to determine protein structure and dynamics. In proteomics, it serves as a metabolic label for accurate relative quantification of proteins using mass spectrometry.[18][19]
Conclusion
Fmoc-[¹⁵N]Tyr-OH, and its essential synthetic partner Fmoc-[¹⁵N]Tyr(tBu)-OH, are powerful tools for chemists and biochemists. By understanding its core physicochemical properties and the mechanistic basis for its incorporation via Fmoc-SPPS, researchers can confidently synthesize isotopically labeled peptides. This enables sophisticated analytical studies, from elucidating protein structure and function to developing novel peptide-based therapeutics. The key to success lies in the methodical application of a robust, self-validating synthetic cycle, grounded in high-purity reagents and a fundamental understanding of the underlying reaction chemistry.
References
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Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection . International Journal of Peptide and Protein Research. [Link]
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Deprotecting Fmoc Group Mechanism . Organic Chemistry. [Link]
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Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . University of California, Irvine. [Link]
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de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . International Journal of Peptide Research and Therapeutics. [Link]
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Hsieh, Y. S. Y., et al. (2011). Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory Activity against Thrombin . The Royal Society of Chemistry. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis . Chemical Society Reviews. [Link]
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(2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid . PubChem. [Link]
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Uegaki, K., et al. (1996). ¹⁵N labeling method of peptides using a thioredoxin gene fusion expression system: an application to ACTH-(1-24) . FEBS Letters. [Link]
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Coupling of Fmoc-Ser(tBu)-OH with tyrosine-O-methyl ester . ResearchGate. [Link]
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Shrestha, H. K., et al. (2021). Application of Parallel Reaction Monitoring in ¹⁵N Labeled Samples for Quantification . Frontiers in Plant Science. [Link]
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Fields, C. G., & Fields, G. B. (1994). Methods for Removing the Fmoc Group . Methods in Molecular Biology. [Link]
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Fields, C. G., & Fields, G. B. Methods for Removing the Fmoc Group . ResearchGate. [Link]
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Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT . ResearchGate. [Link]
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What solvent systems would be effective at dissolving Fmoc-lysine-OH? . Reddit. [Link]
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Touri, M., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . Molecules. [Link]
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Shrestha, H. K., et al. (2021). Application of Parallel Reaction Monitoring in ¹⁵N labeled Samples for Quantification . Frontiers. [Link]
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Peptides labelled with stable isotopes ¹³C or ¹⁵N . Innovagen AB. [Link]
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Solvents for Solid Phase Peptide Synthesis . Applied Biosystems. [Link]
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Ryadnov, M. G., et al. (2000). An effective organic solvent system for the dissolution of amino acids . International Journal of Peptide and Protein Research. [Link]
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Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development . Prothera. [Link]
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